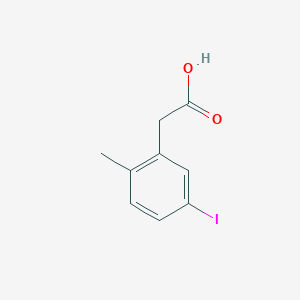

2-(5-Iodo-2-methylphenyl)aceticacid

CAS No.:

Cat. No.: VC20436535

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9IO2 |

|---|---|

| Molecular Weight | 276.07 g/mol |

| IUPAC Name | 2-(5-iodo-2-methylphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H9IO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

| Standard InChI Key | CGFUXJXMXDVJDV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)I)CC(=O)O |

Introduction

Chemical Structure and Nomenclature

2-(5-Iodo-2-methylphenyl)acetic acid belongs to the class of substituted phenylacetic acids. Its IUPAC name derives from the benzene ring substituents: a methyl group at position 2, an iodine atom at position 5, and a two-carbon acetic acid chain attached to the ring. The planar arrangement of the benzene ring and the spatial orientation of the substituents influence its chemical reactivity and intermolecular interactions . Single-crystal X-ray diffraction (XRD) studies on structurally related compounds, such as 2,4-dioxothiazolidine-5-acetic acid salts, reveal that dihedral angles between aromatic systems and functional groups play a critical role in packing arrangements and stability . For example, in similar hydrated salts, offset - stacking interactions with intercentroid distances of 3.9872(8) Å contribute to crystal lattice stabilization .

Physical and Chemical Properties

The physicochemical properties of 2-(5-Iodo-2-methylphenyl)acetic acid are critical for its handling and application in research. Key data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 276.07 g/mol | |

| CAS Number | 1261554-90-8 | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | Room temperature (RT) |

Stock solutions are typically prepared at concentrations of 10 mM, with recommended storage at -80°C for up to six months or -20°C for one month to prevent degradation . The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in biological assays, though freeze-thaw cycles must be minimized to maintain stability .

Applications and Research Findings

Although specific biological studies on 2-(5-Iodo-2-methylphenyl)acetic acid are scarce, its structural analogs exhibit promising antioxidant properties. For instance, salts of 2,4-dioxothiazolidine-5-acetic acid demonstrate radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), with half-maximal inhibitory concentrations () correlating with electronic properties such as energy band gaps () . Compounds with smaller values (e.g., 5.839 eV) show enhanced ICT and antioxidant efficacy, suggesting that halogen substitution in the aromatic ring could modulate similar effects in 2-(5-Iodo-2-methylphenyl)acetic acid .

Molecular docking studies of thiazolidinedione-acetic acid hybrids with fungal proteins (PDB ID: 1OSY) further highlight their potential as antimicrobial agents . These findings underscore the importance of exploring the target compound’s interactions with biological targets, particularly given the iodine atom’s role in enhancing lipophilicity and membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume